molecular formula C10H10FNO B8786657 1-(4-Fluoroindolin-1-yl)ethanone CAS No. 860024-83-5

1-(4-Fluoroindolin-1-yl)ethanone

Cat. No. B8786657
M. Wt: 179.19 g/mol
InChI Key: PZWFKLWAZBFTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Fluoroindolin-1-yl)ethanone” is a chemical compound with the molecular formula C10H10FNO . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature . Indole derivatives are known to possess various biological activities .

Safety And Hazards

The safety data sheet for a similar compound indicates that it is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

CAS RN

860024-83-5

Product Name

1-(4-Fluoroindolin-1-yl)ethanone

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

1-(4-fluoro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H10FNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3

InChI Key

PZWFKLWAZBFTQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-indoline (1 g, 7.30 mmol) and acetic anhydride (10 mL) was stirred at ambient temperature for 1 h. The resulting mixture was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (5×30 mL). The combined organic layers were washed with water (3×20 mL), sodium bicarbonate solution (3×20 mL), brine (3×20 mL), dried over anhydrous sodium sulphate and concentrated in vacuo to afford 1-(4-fluoro-indolin-1-yl)ethanone (1 g, 77%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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